(R)-2-(naphthalen-1-yl)pyrrolidine hydrochloride (R)-2-(naphthalen-1-yl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13484917
InChI: InChI=1S/C14H15N.ClH/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14;/h1-3,5-8,14-15H,4,9-10H2;1H/t14-;/m1./s1
SMILES: C1CC(NC1)C2=CC=CC3=CC=CC=C32.Cl
Molecular Formula: C14H16ClN
Molecular Weight: 233.73 g/mol

(R)-2-(naphthalen-1-yl)pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC13484917

Molecular Formula: C14H16ClN

Molecular Weight: 233.73 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(naphthalen-1-yl)pyrrolidine hydrochloride -

Specification

Molecular Formula C14H16ClN
Molecular Weight 233.73 g/mol
IUPAC Name (2R)-2-naphthalen-1-ylpyrrolidine;hydrochloride
Standard InChI InChI=1S/C14H15N.ClH/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14;/h1-3,5-8,14-15H,4,9-10H2;1H/t14-;/m1./s1
Standard InChI Key CRYIZTMJQRUSDP-PFEQFJNWSA-N
Isomeric SMILES C1C[C@@H](NC1)C2=CC=CC3=CC=CC=C32.Cl
SMILES C1CC(NC1)C2=CC=CC3=CC=CC=C32.Cl
Canonical SMILES C1CC(NC1)C2=CC=CC3=CC=CC=C32.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a pyrrolidine ring—a five-membered amine—linked to a naphthalene moiety at the 2-position. The (R)-configuration at the chiral center ensures enantioselective interactions in biological systems. The hydrochloride salt enhances solubility and stability, making it suitable for laboratory and industrial applications. Key molecular parameters include:

PropertyValue
Molecular FormulaC₁₄H₁₆NCl
Molecular Weight233.74 g/mol
Chiral CenterR-configuration at C2
Salt FormHydrochloride

The naphthalene group contributes aromaticity and hydrophobic character, while the pyrrolidine ring introduces basicity and conformational flexibility .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (R)-2-(naphthalen-1-yl)pyrrolidine hydrochloride typically involves enantioselective catalysis or resolution. One method employs a chiral catalyst to induce asymmetry during the formation of the pyrrolidine-naphthalene bond. For example, a palladium-catalyzed cross-coupling between naphthalene derivatives and pyrrolidine precursors has been reported .

Key Reaction Conditions

  • Catalyst: Palladium(II) acetate with chiral ligands (e.g., BINAP).

  • Solvent: Tetrahydrofuran (THF) or ethanol.

  • Temperature: 60–80°C under inert atmosphere.

  • Yield: 65–75% after purification .

Industrial Scalability

Industrial production often utilizes continuous flow reactors to optimize efficiency. A patent describes the hydrogenation of 2-methylpyrroline intermediates in alcohol solvents (e.g., ethanol-methanol mixtures) using platinum catalysts, achieving >90% enantiomeric excess (ee) for R-configuration derivatives .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt improves aqueous solubility (≈50 mg/mL in water at 25°C) while maintaining stability under ambient conditions. The compound degrades above 200°C, with a melting point of 192–195°C .

Spectroscopic Characterization

  • NMR: ¹H NMR (400 MHz, D₂O) shows aromatic protons (δ 7.2–8.1 ppm) and pyrrolidine signals (δ 2.5–3.5 ppm).

  • IR: Strong absorption at 2500 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C aromatic) .

Comparative Analysis with Analogues

Enantiomeric Specificity

The (S)-enantiomer demonstrates reduced affinity for monoamine transporters, highlighting the importance of chiral resolution. For example, (S)-2-(naphthalen-1-yl)pyrrolidine shows 10-fold lower potency at dopamine transporters compared to the R-form .

Structural Analogues

CompoundKey DifferenceActivity
Pyrovalerone1-Phenyl substitutionPotent stimulant
(R)-2-MethylpyrrolidineMethyl vs. naphthylH₃ receptor ligand

Industrial and Material Science Applications

Chiral Catalysis

The compound serves as a ligand in asymmetric catalysis, enabling enantioselective synthesis of pharmaceuticals. For instance, its use in Heck reactions improves yield and ee in aryl-alkene couplings .

Specialty Materials

Naphthalene-pyrrolidine hybrids are explored in organic semiconductors due to their π-conjugated systems and charge transport properties .

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